Tropirine maleate

Description

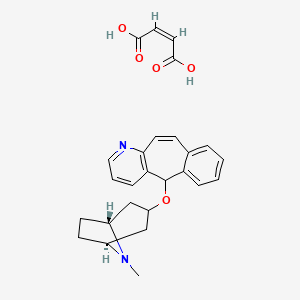

Maleate salts are widely utilized in drug formulation to enhance solubility, stability, and bioavailability. The maleic acid moiety (Z-2-butenedioic acid) forms ionic bonds with basic drug molecules, creating salts that improve pharmacokinetic profiles .

Properties

CAS No. |

17929-04-3 |

|---|---|

Molecular Formula |

C26H28N2O5 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |

InChI |

InChI=1S/C22H24N2O.C4H4O4/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21;5-3(6)1-2-4(7)8/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,17+,18?,22?; |

InChI Key |

XRNCBYGSTJBHHL-OYDAJWPCSA-N |

SMILES |

CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4.C(=CC(=O)O)C(=O)O |

Related CAS |

19410-02-7 (Parent) |

Synonyms |

((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key attributes of selected maleate salts, derived from evidence-based

Q & A

Q. What methodologies are recommended for synthesizing Tropirine maleate in laboratory settings?

To synthesize this compound, researchers can adopt techniques such as liquid-assisted grinding or solution stirring , which are effective for forming stable maleate salts. These methods require optimizing molar ratios (e.g., 1:1 for Tropirine to maleic acid) and employing crystallization under controlled conditions. Characterization via single-crystal X-ray diffraction (SXRD) and powder X-ray diffraction (PXRD) is critical to confirm crystal structure, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. For sustainable synthesis, genetically engineered E. coli strains can be explored to produce maleate intermediates, leveraging metabolic pathway engineering .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

Key techniques include:

- X-ray diffraction (XRD) to determine crystalline structure.

- Dynamic light scattering (DLS) or static light scattering (SLS) to study self-association behavior in solution, particularly for detecting non-micellar polydisperse systems .

- High-performance liquid chromatography (HPLC) for purity assessment.

- Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. Ensure reproducibility by adhering to journal guidelines for detailed experimental reporting, including supplementary data on instrument parameters .

Q. How should stability studies for this compound be designed under environmental stress conditions?

Stability protocols should expose the compound to:

- High temperature (e.g., 60±1°C for 10 days).

- High humidity (e.g., 90±5% RH).

- Strong illumination (e.g., 4500±500 lux). Post-exposure, analyze samples using XRD and DSC to detect structural or thermal degradation. Statistical tools like ANOVA can quantify variability, and results should be tabulated with clear footnotes explaining deviations .

Advanced Research Questions

Q. How can contradictions in self-association data for this compound be resolved?

Discrepancies in self-association (e.g., micellar vs. step-wise aggregation) require multi-method validation :

- Combine light-scattering with isothermal titration calorimetry (ITC) to measure binding energetics.

- Use molecular dynamics simulations to model aggregation pathways.

- Compare findings with structurally analogous maleate salts (e.g., brompheniramine maleate) to identify trends .

Q. What computational approaches optimize reaction parameters for this compound synthesis?

Tools like Aspen Plus enable simulation of reactive distillation (RD) processes. Key parameters include:

- Theoretical stages (e.g., 17 stages with 7 reactive zones).

- Feed mole ratios (e.g., 1:5 for Tropirine:maleic anhydride).

- Reflux ratios (e.g., 0.25) and reboiler duty (e.g., 250 Cal/sec). Validate models against experimental conversion rates and purity data, ensuring alignment within ±5% error margins .

Q. What cross-disciplinary strategies enhance novel maleate-based compound development?

Integrate:

- Bioengineering : Design microbial consortia for maleate precursor synthesis.

- Process engineering : Optimize continuous-flow reactors for scalable production.

- Computational chemistry : Predict salt formation energetics using density functional theory (DFT). Cross-validation with pharmacological data (e.g., bioavailability assays) ensures therapeutic relevance .

Methodological and Reporting Guidelines

Q. How to ensure reproducibility in this compound research?

- Detailed experimental sections : Specify equipment models, solvent grades, and reaction durations.

- Supplementary data : Include raw XRD spectra, DSC thermograms, and HPLC chromatograms in machine-readable formats.

- Statistical transparency : Report confidence intervals and p-values for all comparative analyses .

Q. What statistical frameworks address variability in pharmacological data for this compound?

Employ multivariate regression to isolate confounding factors (e.g., pH, temperature). For dose-response studies, use non-linear least squares fitting to estimate EC50 values. Data should be presented in tables with footnotes explaining outliers, adhering to journal formatting standards (e.g., Roman numerals for table numbering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.